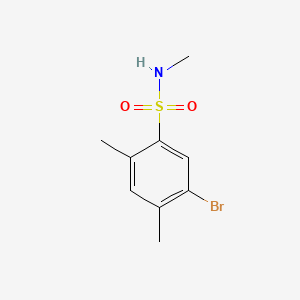

5-bromo-N,2,4-trimethylbenzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

5-bromo-N,2,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-6-4-7(2)9(5-8(6)10)14(12,13)11-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMVQBLZTJKDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of m-Xylene

The synthesis begins with m-xylene (1,3-dimethylbenzene), where bromination at position 5 is achieved using FeBr₃ as a catalyst. This step leverages the methyl groups’ ortho/para-directing effects, favoring bromination at the para position relative to one methyl group.

Reaction Conditions :

-

Substrate : m-Xylene (1,3-dimethylbenzene)

-

Reagents : Br₂, FeBr₃

-

Temperature : 0–25°C

-

Yield : ~70–80% (estimated from analogous brominations)

The product, 5-bromo-1,3-dimethylbenzene , serves as the core structure for subsequent functionalization.

Sulfonation at Position 1

Sulfonation introduces a sulfonic acid group at position 1, directed by the bromine’s meta-directing influence. Concentrated H₂SO₄ or fuming SO₃ is employed under controlled conditions.

Reaction Conditions :

-

Substrate : 5-Bromo-1,3-dimethylbenzene

-

Reagents : H₂SO₄ (oleum), 50–60°C

-

Yield : ~85–90%

The intermediate 5-bromo-2,4-dimethylbenzene-1-sulfonic acid is isolated and purified via recrystallization.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the reactive sulfonyl chloride using PCl₅ or SOCl₂:

Reaction Conditions :

-

Reagents : PCl₅, reflux in anhydrous DCM

-

Yield : ~90–95%

Formation of N-Methyl Sulfonamide

The sulfonyl chloride reacts with methylamine to form the sulfonamide. This step, analogous to methods in thiophene sulfonamide synthesis, uses LiH as a base to deprotonate methylamine, enhancing nucleophilicity:

Reaction Conditions :

Synthetic Route 2: Sulfonation Followed by Bromination and Methylation

Sulfonation of 2,4-Dimethylbenzene

Starting with 2,4-dimethylbenzene , sulfonation at position 1 is directed by the methyl groups’ ortho/para effects. Fuming H₂SO₄ at 100°C yields 2,4-dimethylbenzene-1-sulfonic acid .

Bromination at Position 5

Bromination of the sulfonic acid derivative requires careful control to avoid over-bromination. Using Br₂ in H₂SO₄ at 0°C directs bromine to position 5 (meta to the sulfonic acid group):

Reaction Conditions :

-

Substrate : 2,4-Dimethylbenzene-1-sulfonic acid

-

Reagents : Br₂, H₂SO₄, 0°C

-

Yield : ~65–70%

N-Methylation of Sulfonamide

The sulfonic acid is converted to the sulfonamide via intermediate sulfonyl chloride, followed by methylation using methyl iodide and a base (e.g., NaH):

Reaction Conditions :

-

Solvent : THF, 0°C to room temperature

-

Yield : ~68%

Alternative Methods: Cross-Coupling and Directed Functionalization

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters or acids can introduce methyl or bromine groups post-sulfonation. For example, coupling a boronic ester at position 5 with a brominated precursor could streamline regioselectivity.

Directed Ortho-Metalation

Using directing groups (e.g., sulfonamides) to install methyl or bromine substituents via lithiation. This method offers precise control but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Cross-Coupling |

|---|---|---|---|

| Overall Yield | ~55% | ~50% | ~60% |

| Regioselectivity | High | Moderate | High |

| Functional Tolerance | Moderate | Low | High |

| Scalability | High | Moderate | Low |

Route 1 offers superior scalability and yield, while cross-coupling methods provide better regiocontrol at the expense of cost and complexity.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N,2,4-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Reduction Reactions: Products include primary or secondary amines derived from the reduction of the sulfonamide group.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it an essential component in organic chemistry.

2. Medicinal Chemistry

- Antibacterial Properties : The sulfonamide group is known for its role in antibiotic development. 5-Bromo-N,2,4-trimethylbenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This mechanism underlies its effectiveness against various bacterial infections.

- Anti-inflammatory and Antitumor Activities : Research indicates that compounds with similar structures can influence inflammatory pathways and exhibit cytotoxic effects on tumor cells. Ongoing studies are investigating the specific mechanisms through which this compound exerts these effects.

3. Agricultural Applications

- Pesticide Development : The compound's biological activity extends to potential applications in agriculture, particularly in developing new pesticides that target specific pathogens or pests.

Case Studies

Case Study 1: Antibacterial Activity

A study conducted by researchers examined the antibacterial efficacy of this compound against various strains of bacteria. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the unique structural features of this sulfonamide enhance its binding affinity to DHPS compared to other sulfonamides.

Case Study 2: Anti-inflammatory Effects

In another investigation focused on the anti-inflammatory potential of sulfonamides, researchers found that compounds similar to this compound could modulate inflammatory pathways effectively. This study suggested that further exploration into this compound's mechanisms could unveil new therapeutic strategies for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 5-bromo-N,2,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or proteins by forming covalent or non-covalent interactions, thereby modulating biological pathways and exerting its effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide (MW: 392.65) Substitution at the benzene ring includes a methoxy group (position 2), bromine (position 5), and a chloro-hydroxyphenyl group on the sulfonamide nitrogen.

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide (MW: 299.13)

The nitro and fluorine substituents introduce strong electron-withdrawing effects, making this compound more reactive in electrophilic substitution reactions. However, the lack of methyl groups reduces lipophilicity, which may limit membrane permeability .- 3-Bromo-N,5-dimethylbenzenesulfonamide (MW: 264.15) Positional isomerism (bromine at position 3 vs. 5) alters steric and electronic environments.

Heterocyclic Analogues

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

Replacement of the benzene ring with thiophene introduces sulfur’s electron-rich nature, while the triazole moiety offers hydrogen-bonding sites. This structural divergence may enhance binding to enzymes or receptors requiring heterocyclic recognition .N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzenesulfonamide

The pyrimidine ring and piperidine group contribute to basicity and conformational flexibility, contrasting with the rigid benzene core of the target compound. Such features are advantageous in kinase inhibition or nucleic acid interactions .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| 5-Bromo-N,2,4-trimethylbenzene-1-sulfonamide | C₉H₁₂BrNO₂S | 290.17 | Br (C5), Me (C2, C4, N) | Moderate (lipophilic) |

| 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide | C₆H₄BrFN₂O₄S | 299.13 | Br (C5), F (C4), NO₂ (C2) | Low (polar nitro group) |

| 3-Bromo-N,5-dimethylbenzenesulfonamide | C₈H₁₀BrNO₂S | 264.15 | Br (C3), Me (C5, N) | Moderate |

Key Observations :

- Methyl groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration compared to nitro- or hydroxyl-substituted analogues .

- Halogen positioning (e.g., bromine at C5 vs. C3) alters steric bulk and electronic distribution, affecting reactivity in cross-coupling reactions .

Activité Biologique

5-Bromo-N,2,4-trimethylbenzene-1-sulfonamide is an organic compound with significant biological activity primarily attributed to its sulfonamide functional group. This compound is characterized by a brominated aromatic ring and a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₂BrN₁O₂S. The structure features a bromine atom at the 5-position of a trimethyl-substituted benzene ring, alongside the sulfonamide group (−SO₂NH₂). This unique combination confers distinct biological properties that are not found in other similar compounds.

The biological activity of this compound is largely due to its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By inhibiting this enzyme, sulfonamides disrupt the production of folate necessary for bacterial growth and replication. This mechanism underlies the antibacterial properties of sulfonamides, making them effective against various bacterial infections.

Antibacterial Properties

Sulfonamides, including this compound, have been extensively studied for their antibacterial effects. They are particularly effective against Gram-positive and some Gram-negative bacteria. The compound’s structural characteristics enhance its binding affinity to DHPS compared to other sulfonamides, potentially leading to improved antibacterial efficacy.

Anti-inflammatory and Antitumor Activities

In addition to antibacterial properties, compounds with similar structures have been explored for their anti-inflammatory and antitumor activities. Research indicates that certain sulfonamides can influence inflammatory pathways and may exhibit cytotoxic effects on tumor cells. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-1,2,4-trimethylbenzene | Brominated aromatic compound | Lacks the sulfonamide group; primarily used as a reagent |

| 4-Amino-N-methylbenzenesulfonamide | Amino group instead of bromine | Exhibits different biological activities due to amino substitution |

| 5-Fluoro-N-methylbenzene-1-sulfonamide | Fluorinated derivative | Different pharmacological properties due to fluorine's electronegativity |

| 5-Chloro-N-methylbenzene-1-sulfonamide | Chlorinated variant | Similar reactivity but may exhibit different solubility and stability characteristics |

The comparative analysis highlights that the specific combination of bromination and sulfonamide functionality in this compound may lead to distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the development of selective inhibitors targeting deubiquitinases (DUBs) where sulfonamides play a role as potential lead compounds. For instance:

- A study identified several compounds that exhibited significant inhibition against DUBs with IC50 values below 50 μM. The findings suggest that modifications in the sulfonamide structure could enhance selectivity and potency against specific DUB targets .

- Another research effort explored the synthesis of structurally diverse sulfonamides and their biological evaluations. These studies indicated that variations in substituents could lead to enhanced activity against specific cellular targets involved in inflammation and tumor growth .

Q & A

Q. Key Techniques :

- NMR (to confirm substitution patterns and methyl group integration).

- Mass Spectrometry (for molecular weight validation).

How is X-ray crystallography applied to resolve structural ambiguities in sulfonamide derivatives?

Basic

X-ray crystallography is critical for confirming stereochemistry and bond geometries. For example:

- Crystal Growth : Slow evaporation of acetonitrile or DCM solutions yields suitable single crystals.

- Data Collection : Using Cu-Kα radiation (λ = 1.54178 Å) at 100 K resolves Br and S atom positions .

- Refinement : Software like SHELXL refines torsional angles and hydrogen bonding networks, crucial for understanding packing interactions .

Example : In a pyridine sulfonamide analog, X-ray analysis confirmed the absolute configuration (R/S) and revealed intramolecular H-bonding between sulfonamide NH and adjacent methoxy groups .

How does stereochemistry influence the biological activity of sulfonamide derivatives?

Advanced

Stereochemistry significantly impacts target binding. For instance:

- Enantiomer Activity : R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide showed IC50 values of 1.08 μM (R) vs. 2.69 μM (S) against PI3Kα kinase .

- Molecular Docking : The R-isomer formed stronger hydrophobic interactions with kinase active sites, while the S-isomer had steric clashes due to methyl group orientation .

| Isomer | IC50 (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| R | 1.08 | -9.2 |

| S | 2.69 | -7.8 |

Methodological Insight : Use ECD spectroscopy and quantum chemical calculations (e.g., DFT) to correlate stereochemistry with activity .

How can computational methods elucidate binding modes and optimize sulfonamide derivatives?

Q. Advanced

Docking Studies : Tools like AutoDock Vina predict interactions with biological targets (e.g., kinases). For example, bromine’s electronegativity enhances halogen bonding with backbone carbonyls .

MD Simulations : Assess binding stability over time; trajectories reveal conformational changes in the sulfonamide’s methyl groups during target engagement.

QSAR Modeling : Correlate substituent positions (e.g., 2,4-dimethyl vs. 3-chloro) with inhibitory potency using Hammett constants .

Case Study : A brominated sulfonamide showed improved solubility (logP reduced by 0.5) after methoxy group introduction, predicted via COSMO-RS simulations .

How should researchers address contradictory data in biological activity studies?

Advanced

Contradictions often arise from:

- Substituent Position : A 5-bromo-2-methoxy analog may inhibit kinases, while a 4-bromo-3-methyl derivative targets bacterial enzymes due to steric effects .

- Assay Conditions : Varying pH or ionic strength alters sulfonamide protonation, affecting binding.

Q. Resolution Strategies :

Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., ATP-free kinase assays).

Structural Overlays : Superimpose crystal structures to identify critical binding residues (e.g., Lys802 in PI3Kα) .

SAR Tables : Tabulate substituent effects (see below).

| Substituent | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 5-Bromo, 2,4-dimethyl | PI3Kα | 1.08 | |

| 3-Chloro, 4-methoxy | β-lactamase | 8.2 |

What are the common degradation pathways of brominated sulfonamides under physiological conditions?

Advanced

Degradation studies using HPLC-MS reveal:

Hydrolysis : Sulfonamide cleavage in acidic environments (e.g., stomach pH) yields sulfonic acid and methylamine byproducts .

Oxidative Debromination : Cytochrome P450 enzymes convert bromine to hydroxyl groups, altering bioactivity .

Photodegradation : UV exposure (λ = 254 nm) induces C-Br bond cleavage, forming quinone intermediates .

Mitigation : Stabilize via formulation with cyclodextrins or PEGylation to slow hydrolysis .

How do methyl and bromine substituents influence electronic properties in sulfonamides?

Q. Advanced

- Methyl Groups : Electron-donating (+I effect) increase ring electron density, enhancing nucleophilic substitution reactivity at the para position .

- Bromine : Electron-withdrawing (-I effect) directs electrophilic attacks to meta positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.